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molecular formula C19H30N4O2S2 B165984 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea CAS No. 137783-15-4

1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea

Cat. No. B165984
M. Wt: 410.6 g/mol
InChI Key: FIIQKQAZIRPFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166162

Procedure details

0.01 mol of NaOH dissolved in a minimum of water is added to a solution of 0.01 mol of (4-(cycloheptylamino)pyrid-3-yl)sulfonamide in 80 ml of a water/acetone mixture (1:1). The mixture is stirred with a magnetic rod, and 0.015 mol of cyclohexylisothiocyanate is added. Stirring is continued, while the reaction is followed by TLC (silica gel 60F254; mobile phase: ethyl acetate 9, methanol 1, triethylamine 0.2). Gentle heating can accelerate the reaction. The mixture is evaporated under reduced pressure and the residue is taken up in 100 ml of 0.2N NaOH. Any insoluble material is filtered out and the solution is corrected to pH 6.5-7 and left to crystallize for 1 hour in the refrigerator. The precipitate collected is suspended in 100 ml of a water/acetone mixture (4:1) saturated with NaHCO3. The mixture is stirred for 1 hour and then filtered, and the filtrate, brought back to pH 6.5-7, is left to crystallize in the refrigerator. The crystals are collected, washed in cold water and dried under vacuum at normal temperature. Yield is around 50-60%. Melting point: 195°-197° C.
Name
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0.015 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1([NH:10][C:11]2[CH:16]=[CH:15][N:14]=[CH:13][C:12]=2[S:17]([NH2:20])(=[O:19])=[O:18])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[CH:21]1([N:27]=[C:28]=[S:29])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1.C(OCC)(=O)C>O.O.CC(C)=O.C(N(CC)CC)C.CO>[CH:3]1([NH:10][C:11]2[CH:16]=[CH:15][N:14]=[CH:13][C:12]=2[S:17]([NH:20][C:28]([NH:27][CH:21]2[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]2)=[S:29])(=[O:19])=[O:18])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1(CCCCCC1)NC1=C(C=NC=C1)S(=O)(=O)N
Name
Quantity
80 mL
Type
solvent
Smiles
O.CC(=O)C
Step Three
Name
Quantity
0.015 mol
Type
reactant
Smiles
C1(CCCCC1)N=C=S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
Gentle heating can
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
Any insoluble material is filtered out
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to crystallize for 1 hour in the refrigerator
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate collected
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
is left
CUSTOM
Type
CUSTOM
Details
to crystallize in the refrigerator
CUSTOM
Type
CUSTOM
Details
The crystals are collected
WASH
Type
WASH
Details
washed in cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at normal temperature

Outcomes

Product
Name
Type
Smiles
C1(CCCCCC1)NC1=C(C=NC=C1)S(=O)(=O)NC(=S)NC1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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